![molecular formula C25H22FN3O B2879937 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 840517-08-0](/img/structure/B2879937.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Description
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, also known as FIIN-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a critical role in cell growth, differentiation, and survival.
Scientific Research Applications
Antimicrobial Activity
The pyrrolidine ring, a core structure of this compound, is known for its biological activity, particularly in antimicrobial applications . The presence of the fluorobenzyl and benzodiazolyl groups may enhance this property, potentially leading to the development of new antimicrobial agents that can be used to treat resistant strains of bacteria and fungi.
Cancer Research
Compounds with similar structures have shown activity against certain types of cancer cells. The specific configuration of substituents in this compound could be explored for its efficacy in inhibiting the growth of cancer cells, contributing to the field of oncology.
Drug Design and Development
The stereogenicity of the pyrrolidine ring allows for multiple stereoisomers, which can lead to different biological profiles of drug candidates . This compound could serve as a scaffold for designing new drugs with selective activity and reduced side effects.
Structure-Activity Relationship (SAR) Studies
The compound’s diverse substituents provide an excellent opportunity for SAR studies to understand how different functional groups affect biological activity . This can inform the design of more effective and targeted pharmaceuticals.
Pharmacokinetic Enhancements
The introduction of heteroatomic fragments like the fluorobenzyl group can modify physicochemical parameters, potentially improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Enantioselective Binding Studies
Due to the stereogenic nature of the pyrrolidine ring, the compound can be used to study the enantioselective binding of drugs to proteins, which is crucial for understanding the drug’s mechanism of action and optimizing its therapeutic effects .
properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-8-2-6-12-22(17)28-16-19(14-24(28)30)25-27-21-11-5-7-13-23(21)29(25)15-18-9-3-4-10-20(18)26/h2-13,19H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIKXAWIKDHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one |
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